molecular formula C12H13N3 B12283546 Bis[2-aminophenyl]-amino CAS No. 27137-44-6

Bis[2-aminophenyl]-amino

Cat. No.: B12283546
CAS No.: 27137-44-6
M. Wt: 199.25 g/mol
InChI Key: RYHXMHRMZIJLJV-UHFFFAOYSA-N
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Description

N1-(2-Aminophenyl)benzene-1,2-diamine: is an organic compound with the molecular formula C12H13N3 It is a derivative of benzene and contains both amine and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N1-(2-Aminophenyl)benzene-1,2-diamine typically involve large-scale synthesis using optimized versions of the above-mentioned reactions. The conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, often in the presence of a base.

Major Products:

    Oxidation: Corresponding quinones or nitro compounds.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Potential applications in drug development due to its structural similarity to biologically active compounds.

Industry:

  • Utilized in the production of dyes and pigments.
  • Important in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which N1-(2-Aminophenyl)benzene-1,2-diamine exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it can act as an electron donor or acceptor, influencing redox reactions and signaling pathways . The compound’s amine groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: N1-(2-Aminophenyl)benzene-1,2-diamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer different electronic properties and binding affinities, making it valuable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-N-(2-aminophenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHXMHRMZIJLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328027
Record name Benzenediamine, N-(aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27137-44-6
Record name Benzenediamine, N-(aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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